3,4-Bis(ethoxymethoxy)benzaldehyde

Description

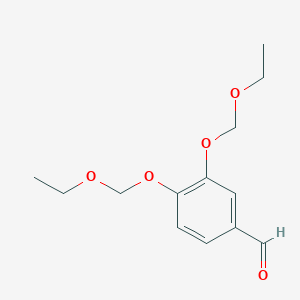

Structure

3D Structure

Properties

IUPAC Name |

3,4-bis(ethoxymethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5/c1-3-15-9-17-12-6-5-11(8-14)7-13(12)18-10-16-4-2/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEDJPYISCQBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCOC1=C(C=C(C=C1)C=O)OCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562396 | |

| Record name | 3,4-Bis(ethoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128837-28-5 | |

| Record name | 3,4-Bis(ethoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3,4 Bis Ethoxymethoxy Benzaldehyde

Established Synthetic Routes for 3,4-Bis(ethoxymethoxy)benzaldehyde

The most common and established method for synthesizing this compound involves the direct etherification of 3,4-dihydroxybenzaldehyde (B13553). This process is analogous to the synthesis of similar protected compounds, such as 3,4-bis(methoxymethoxy)benzaldehyde (B1279666). prepchem.comnih.gov

The core of the synthesis is a Williamson ether synthesis. This protocol involves the deprotonation of the two phenolic hydroxyl groups on 3,4-dihydroxybenzaldehyde (a catechol-derived benzaldehyde) to form a more nucleophilic dianion. This intermediate then reacts with an ethoxymethyl halide, typically chloromethyl ethyl ether (EOM-Cl), via a nucleophilic substitution reaction (S_N2) to form the desired diether product.

The general reaction is as follows: 3,4-dihydroxybenzaldehyde + 2 EOM-Cl → this compound

This transformation is crucial as it protects the reactive hydroxyl groups, allowing for subsequent chemical modifications to other parts of the molecule, such as the aldehyde group, without interference. organic-chemistry.org

Optimizing the reaction conditions is critical for achieving high yields and purity. Key parameters that are typically adjusted include the choice of base, solvent, temperature, and reaction time. The selection of a suitable base is essential to ensure complete deprotonation of both hydroxyl groups without promoting side reactions.

Table 1: Typical Reaction Conditions for Etherification

| Parameter | Common Choices | Rationale |

| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA) | NaH is a strong, non-nucleophilic base that ensures complete deprotonation. K₂CO₃ is a milder, less hazardous alternative often used in polar aprotic solvents. |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (B95107) (THF), Acetone | Polar aprotic solvents like DMF and THF are preferred as they effectively solvate the cation of the base and do not participate in the reaction. |

| Reagent | Chloromethyl ethyl ether (EOM-Cl) | The primary reagent for introducing the ethoxymethoxy protecting group. |

| Temperature | 0 °C to room temperature | The initial deprotonation is often performed at a lower temperature (0 °C) to control the reaction rate, followed by a gradual warming to room temperature to drive the etherification to completion. |

Several strategies can be employed to maximize the yield of the final product. Using a slight excess of the etherifying agent, chloromethyl ethyl ether, can help drive the reaction to completion, ensuring that both hydroxyl groups are protected. Another effective strategy is the use of phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide. smolecule.com PTCs are particularly useful in biphasic systems, as they facilitate the transfer of the anionic nucleophile from the solid or aqueous phase to the organic phase where the reaction with the electrophile occurs, often leading to increased reaction rates and reduced side reactions. smolecule.com Careful control of the reaction temperature is also vital to prevent potential side reactions or decomposition of the starting material or product.

Alternative Synthetic Approaches to Related Protected Benzaldehyde (B42025) Analogues

The principles used to synthesize this compound are part of a broader field of protecting group chemistry. Examining the synthesis of related analogues provides a comparative context and highlights alternative methodologies that could be adapted for this specific compound.

Table 2: Comparison of Common Protecting Groups for Hydroxybenzaldehydes

| Protecting Group | Abbreviation | Formation Reagent | Typical Cleavage Conditions | Key Features |

| Ethoxymethoxy | EOM | Chloromethyl ethyl ether (EOM-Cl) | Acidic (e.g., HCl in THF/water) | More lipophilic than MOM; offers slightly different cleavage kinetics. |

| Methoxymethoxy | MOM | Chloromethyl methyl ether (MOM-Cl) nih.gov | Acidic (e.g., HCl, TFA) | Very common, stable to most non-acidic reagents. prepchem.comnih.gov |

| para-Methoxybenzyl | PMB | p-Methoxybenzyl chloride (PMB-Cl) google.com | Oxidative (DDQ, CAN) or strong acid | Orthogonal to acid-labile and base-labile groups; allows for selective deprotection. google.com |

Modern synthetic chemistry has increasingly adopted continuous-flow manufacturing to enhance safety, efficiency, and scalability. rsc.orgspringernature.com This technology is highly applicable to the synthesis of protected benzaldehyde intermediates. Continuous-flow systems use microreactors or tube-based reactors, which offer superior heat and mass transfer compared to traditional batch reactors. nih.gov This precise control allows for the safe handling of highly reactive intermediates and can significantly reduce reaction times from hours to minutes. google.comacs.org For example, processes have been developed for the continuous-flow synthesis of various aryl aldehydes and protected sugars. nih.govacs.org Such a system could be designed for the etherification of 3,4-dihydroxybenzaldehyde, enabling on-demand production and minimizing the risks associated with handling potentially hazardous reagents at a large scale. The adoption of flow chemistry represents a significant advancement in producing these valuable synthetic intermediates. rsc.org

Precursor Chemistry and Starting Material Considerations for this compound Synthesis

The principal and most direct precursor for the synthesis of this compound is 3,4-dihydroxybenzaldehyde , also known as protocatechuic aldehyde. sigmaaldrich.comwikipedia.org This compound provides the essential benzaldehyde framework with hydroxyl groups at the C3 and C4 positions, which are the sites for the subsequent ethoxymethylation reaction.

The choice of 3,4-dihydroxybenzaldehyde as the primary starting material is governed by several factors:

Direct Structural Analogy: It possesses the foundational molecular structure required for the target compound.

Commercial Availability: 3,4-dihydroxybenzaldehyde is a commercially available reagent, which can be obtained from various chemical suppliers. sigmaaldrich.com

Natural Occurrence and Alternative Synthesis: It is a naturally occurring phenolic aldehyde found in various plants and is also a compound released from cork stoppers into wine. wikipedia.org Furthermore, established synthetic routes exist for its preparation, such as the demethylation of vanillin (B372448) or the oxidation of catechol derivatives, providing alternative sourcing options. chemicalforums.comgoogle.com

The synthesis of this compound from protocatechuic aldehyde involves the protection of the two phenolic hydroxyl groups as ethoxymethyl (EOM) ethers. This type of protection is a common strategy in organic synthesis to mask the reactivity of hydroxyl groups while other chemical transformations are carried out. While specific literature detailing the synthesis of this compound is not abundant, the methodology can be inferred from the well-documented synthesis of the analogous compound, 3,4-bis(methoxymethoxy)benzaldehyde . prepchem.com

The general synthetic approach involves the reaction of 3,4-dihydroxybenzaldehyde with an ethoxymethylating agent in the presence of a suitable base. A common reagent for this purpose would be an ethoxymethyl halide, such as ethoxymethyl chloride (EOM-Cl), though other reagents could potentially be used.

Key Reaction Considerations:

| Parameter | Considerations | Research Findings & Parallels |

| Starting Material | Purity of 3,4-dihydroxybenzaldehyde is crucial as impurities can lead to side reactions and lower yields. It is also prone to oxidation. chemicalforums.com | Commercially available 3,4-dihydroxybenzaldehyde typically has a purity of ≥98.0%. sigmaaldrich.com Handling under an inert atmosphere (e.g., argon) is advisable to prevent oxidation. chemicalforums.com |

| Ethoxymethylating Agent | Ethoxymethyl chloride (EOM-Cl) is a likely reagent, though it is a reactive and potentially hazardous substance that must be handled with care. | The analogous methoxymethylation to produce 3,4-bis(methoxymethoxy)benzaldehyde has been reported. prepchem.com General protocols for hydroxyl protection often use reagents like methoxymethyl chloride (MOM-Cl) or benzyloxymethyl chloride (BOM-Cl). harvard.edu |

| Base | The choice of base is critical for deprotonating the phenolic hydroxyl groups, facilitating their reaction with the electrophilic ethoxymethylating agent. A non-nucleophilic base is preferred to avoid competing reactions. | Common bases used for such protections include sodium hydride (NaH), diisopropylethylamine (DIPEA), or potassium carbonate (K2CO3). The choice can influence reaction rate and selectivity. harvard.edu |

| Solvent | An aprotic solvent is typically used to avoid interference with the reaction. | Solvents like tetrahydrofuran (THF), dichloromethane (B109758) (DCM), or N,N-dimethylformamide (DMF) are commonly employed for protection reactions. harvard.edumdpi.com |

| Reaction Conditions | Temperature and reaction time need to be optimized to ensure complete reaction and minimize the formation of byproducts, such as the mono-protected intermediate. | Protection reactions are often carried out at temperatures ranging from 0 °C to room temperature, with reaction times monitored by techniques like thin-layer chromatography (TLC). researchgate.net |

The regioselectivity of the protection of 3,4-dihydroxybenzaldehyde can be a challenge. While the goal for synthesizing this compound is the protection of both hydroxyl groups, studies on the selective protection of one hydroxyl group over the other highlight the nuanced reactivity of this precursor. For instance, selective protection of the 4-hydroxyl group has been achieved using various protecting groups, with the selectivity influenced by factors like the acidity of the phenolic hydroxyls. mdpi.comresearchgate.net This underscores the importance of using a sufficient excess of the ethoxymethylating agent and appropriate reaction conditions to drive the reaction to completion and obtain the desired bis-protected product.

Chemical Transformations and Reactivity Profiles of 3,4 Bis Ethoxymethoxy Benzaldehyde

Aldehyde Group Functionalizations

The aldehyde group is the primary site of reactivity in 3,4-bis(ethoxymethoxy)benzaldehyde, undergoing a variety of functionalization reactions.

Oxidative Transformations to Carboxylic Acids

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental process in organic synthesis, providing access to benzoic acid derivatives that can serve as precursors for esters, amides, and other functionalities. While specific examples for this compound are not detailed in the provided search results, the oxidation of aromatic aldehydes is a well-established reaction. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O) to prevent cleavage of the ethoxymethoxy groups.

Reductive Transformations to Alcohols

The aldehyde group can be reduced to a primary alcohol, yielding (3,4-bis(ethoxymethoxy)phenyl)methanol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting benzyl (B1604629) alcohol can be a key intermediate for further synthetic manipulations. For instance, zirconium and hafnium-based catalysts have been shown to effectively reduce substituted benzaldehydes to their corresponding alcohols. osti.gov The Meerwein-Ponndorf-Verley (MPV) reduction is another method that can be employed for this purpose. osti.gov The synthesis of primary amines can also be achieved through the reductive amination of alcohols, which involves a hydrogen-borrowing mechanism. mdpi.com

Carbon-Carbon Bond Forming Reactions Involving the Aldehyde Moiety

The aldehyde group of this compound is an excellent electrophile for carbon-carbon bond-forming reactions. These reactions are crucial for building more complex molecular skeletons. Organometallic reagents, such as Grignard reagents and organolithium compounds, readily add to the carbonyl carbon to form secondary alcohols. researchgate.net The Wittig reaction, using phosphorus ylides, can convert the aldehyde into an alkene. Another important class of reactions is the aldol (B89426) condensation and related reactions, where an enolate adds to the aldehyde. Furthermore, lignin (B12514952) peroxidase (LiP) has been shown to catalyze the C-C cleavage of propenyl side chains in related dimethoxyphenyl compounds to produce veratraldehyde, highlighting enzymatic routes for modifying such structures. mdpi.com

Conversions to Nitriles and Oximes

The aldehyde can be converted into a nitrile through a two-step process, which typically involves the formation of an oxime intermediate followed by dehydration. The reaction of the aldehyde with hydroxylamine (B1172632) (NH2OH) yields the corresponding aldoxime. Subsequent treatment of the oxime with a dehydrating agent, such as acetic anhydride (B1165640) or thionyl chloride, furnishes the nitrile. This transformation provides a valuable route to aromatic nitriles, which are versatile intermediates in organic synthesis.

Condensation Reactions for Formation of Imines and Derivatives

This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.com This reaction is typically catalyzed by acid and involves the elimination of a water molecule. lumenlearning.commasterorganicchemistry.com The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing water. masterorganicchemistry.com The pH of the reaction is a critical factor, with a mildly acidic environment (pH 4-5) generally being optimal to facilitate both the protonation of the carbonyl group and the nucleophilic attack by the amine. lumenlearning.comyoutube.com Imines are important intermediates and can be further reduced to secondary amines.

Transformations Involving the Ethoxymethoxy Protecting Groups

Selective Deprotection Methodologies under Mild Conditions

The ethoxymethoxy (EOM) groups in this compound serve as protecting groups for the hydroxyl functionalities of the corresponding catechol. The selective removal of these groups is a critical step in multi-step syntheses, and the ability to achieve this under mild conditions is paramount to preserving the integrity of the rest of the molecule. While specific studies detailing the deprotection of this compound itself are not extensively documented in the provided search results, the general principles of acetal (B89532) cleavage are applicable.

Typically, the cleavage of EOM groups is accomplished under acidic conditions. The development of mild deprotection methodologies is an active area of research, aiming to avoid harsh reagents that could lead to undesired side reactions. Such mild conditions often involve the use of Lewis acids or protic acids in carefully controlled stoichiometric amounts and at reduced temperatures. The goal is to facilitate the hydrolysis of the acetal linkage without affecting other acid-sensitive functional groups that may be present in a complex molecule.

Stability Under Diverse Reaction Environments

The stability of the EOM protecting groups in this compound is a key factor in its utility. These groups are generally stable to a wide range of reaction conditions that are not strongly acidic. For instance, they are resistant to basic conditions, nucleophilic attack, and many oxidizing and reducing agents. This stability allows for a variety of chemical transformations to be performed on other parts of the molecule without premature deprotection of the hydroxyl groups. The search results implicitly support this by highlighting the use of protecting groups to shield functional groups from such diverse reaction environments. bham.ac.uk

Orthogonal Protecting Group Strategies in Multi-Step Syntheses

In the synthesis of complex molecules with multiple functional groups, orthogonal protecting group strategies are essential. bham.ac.ukresearchgate.net This approach allows for the selective removal of one type of protecting group in the presence of others. bham.ac.ukresearchgate.netsigmaaldrich.com The EOM groups of this compound can be part of such a strategy.

For example, if a molecule also contains a silyl-based protecting group (e.g., tert-butyldimethylsilyl, TBDMS) or a base-labile group (e.g., an ester), the EOM groups can be selectively retained while the other groups are removed under their specific cleavage conditions (e.g., fluoride (B91410) ions for TBDMS, or base-catalyzed hydrolysis for an ester). Conversely, the EOM groups can be removed under mild acidic conditions that would not affect many other types of protecting groups, such as benzyl ethers or certain esters. researchgate.net The choice of protecting groups is critical for the successful execution of a multi-step synthesis. bham.ac.uk

| Protecting Group Type | Cleavage Conditions | Orthogonal to EOM? |

| Silyl ethers (e.g., TBDMS) | Fluoride ions (e.g., TBAF) | Yes |

| Esters (e.g., Acetate) | Base (e.g., NaOH, K2CO3) or Acid | Potentially, depending on conditions |

| Benzyl ethers | Hydrogenolysis (e.g., H2, Pd/C) | Yes |

| Fmoc (amines) | Piperidine | Yes |

Electrophilic Aromatic Substitution Reactions on the Benzaldehyde (B42025) Core

The benzaldehyde core of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The rate and regioselectivity of these reactions are governed by the electronic and steric effects of the substituents on the aromatic ring: the aldehyde group and the two ethoxymethoxy groups. masterorganicchemistry.com

The aldehyde group is a deactivating group and a meta-director due to its electron-withdrawing nature. Conversely, the ethoxymethoxy groups are activating groups and ortho-, para-directors because the oxygen atoms can donate electron density to the ring through resonance. The interplay of these competing effects determines the outcome of EAS reactions.

Nitration Reactions and Regioselectivity on Aromatic Ring

Nitration is a classic example of an electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the aromatic ring. youtube.commasterorganicchemistry.com In the case of this compound, the directing effects of the substituents must be considered.

The two ethoxymethoxy groups strongly activate the positions ortho and para to them. The aldehyde group deactivates the ring and directs incoming electrophiles to the meta position.

Considering the positions on the ring:

Position 2: Ortho to the 3-ethoxymethoxy group and meta to the aldehyde. This position is activated.

Position 5: Para to the 2-ethoxymethoxy group and meta to the aldehyde. This position is also activated.

Position 6: Ortho to the 4-ethoxymethoxy group and ortho to the aldehyde. This position is activated by the ether and deactivated by the aldehyde, and also sterically hindered.

Given that the ethoxymethoxy groups are strong activators, substitution is expected to occur at the positions most strongly activated by them and least deactivated or sterically hindered by the aldehyde. Therefore, nitration would be expected to occur primarily at positions 2 and 5. The exact ratio of isomers would depend on the specific reaction conditions.

| Position | Directing Effect of 3-O-EOM | Directing Effect of 4-O-EOM | Directing Effect of Aldehyde | Predicted Outcome |

| 2 | Ortho (Activating) | Meta (Deactivating) | Favorable | |

| 5 | Para (Activating) | Meta (Deactivating) | Favorable | |

| 6 | Ortho (Activating) | Ortho (Deactivating) | Less Favorable (Steric Hindrance) |

Other Aromatic Substitution Patterns

Besides nitration, other electrophilic aromatic substitution reactions such as halogenation, sulfonation, and Friedel-Crafts reactions can also be performed on the benzaldehyde core. The regioselectivity of these reactions will similarly be dictated by the combined electronic and steric influences of the existing substituents. The strong activating effect of the two ethoxymethoxy groups will generally direct incoming electrophiles to the 2 or 5 positions.

Mechanistic Investigations of Key Transformations

The mechanism of electrophilic aromatic substitution on this compound follows the general, well-established two-step process for EAS reactions. masterorganicchemistry.comyoutube.com

Formation of the Electrophile: The reaction begins with the generation of a strong electrophile. For example, in nitration, the electrophile is the nitronium ion (NO2+), typically formed by the reaction of nitric acid and sulfuric acid. youtube.com

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring of this compound acts as a nucleophile and attacks the electrophile. youtube.com This step is the rate-determining step as it disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. masterorganicchemistry.com The stability of this intermediate is influenced by the substituents on the ring. The electron-donating ethoxymethoxy groups help to stabilize the positive charge in the sigma complex when the attack occurs at the ortho or para positions relative to them.

Deprotonation and Restoration of Aromaticity: In the final step, a weak base (such as water or the conjugate base of the acid catalyst) removes a proton from the carbon atom that bears the new electrophile. masterorganicchemistry.com This restores the aromaticity of the ring and yields the substituted product.

The regioselectivity of the reaction is determined by the relative stability of the sigma complexes formed from attack at different positions. Attack at the 2 or 5-positions allows for resonance structures where the positive charge is delocalized onto the oxygen atoms of the ethoxymethoxy groups, leading to a more stable intermediate and thus favoring the formation of these products.

Reaction Kinetics and Thermodynamic Analyses

Due to a lack of specific experimental kinetic and thermodynamic data for this compound, this section will draw upon data from structurally similar compounds, such as 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) and 3,4,5-trimethoxybenzaldehyde (B134019), to infer its probable reactivity.

Reaction Kinetics

The kinetics of reactions involving benzaldehydes, such as oxidation, are often studied to understand the influence of substituents. For instance, the oxidation of substituted benzaldehydes generally follows a rate law that is first-order with respect to both the aldehyde and the oxidizing agent.

A study on the oxidation of 3,4,5-trimethoxybenzaldehyde (TMBA) by pyridinium (B92312) fluorochromate (PFC) revealed that the reaction is first-order with respect to the aldehyde, the oxidant, and the acid catalyst. arabjchem.org The reaction proceeds through the formation of a chromate (B82759) ester intermediate in a slow, rate-determining step. arabjchem.org The activation parameters for this reaction were determined and are presented in the table below.

| Parameter | Value |

|---|---|

| ΔH‡ (kJ mol-1) | 45.5 ± 2.1 |

| ΔS‡ (J K-1 mol-1) | -125 ± 6 |

| ΔG‡ (kJ mol-1) | 83.2 ± 3.2 |

In another example, the heterogeneous reaction of veratraldehyde with ozone has been studied, demonstrating first-order degradation kinetics. researchgate.net The rate constants are dependent on the reaction conditions, such as the presence of light. researchgate.net

| Condition | Rate Constant (k) |

|---|---|

| Dark | 1.81 x 10-6 s-1 |

| Simulated Solar Light | 2.54 x 10-5 s-1 |

| Second-order Rate Constant (dark) | (1.9 ± 0.3) x 10-19 cm3 molecule-1 s-1 |

Thermodynamic Analyses

| Parameter | Value (kcal/mol) |

|---|---|

| ΔE | -53.17 |

| ΔH | -53.76 |

| ΔG | -40.58 |

Influence of Steric and Electronic Factors on Chemical Reactivity

The reactivity of the aldehyde functional group in this compound is significantly influenced by the electronic properties and steric bulk of the two ethoxymethoxy substituents on the aromatic ring.

Electronic Factors

The two ethoxymethoxy groups at the C3 and C4 positions are strong electron-donating groups due to the resonance effect of the oxygen lone pairs with the aromatic π-system. This increased electron density on the benzene (B151609) ring is partially delocalized onto the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. A less electrophilic carbonyl carbon is less susceptible to attack by nucleophiles.

This effect can be quantitatively described using the Hammett equation, which relates reaction rates to the electronic properties of substituents. For reactions where a negative charge develops in the transition state (e.g., nucleophilic addition), electron-donating groups slow down the reaction, resulting in a positive value for the reaction constant (ρ). Conversely, for reactions where a positive charge develops, such as in electrophilic aromatic substitution, these groups accelerate the reaction, leading to a negative ρ value.

Steric Factors

Steric hindrance can also play a role in the reactivity of this compound. The ethoxymethoxy groups (-OCH₂OCH₂CH₃) are bulkier than methoxy (B1213986) groups (-OCH₃). This steric bulk can hinder the approach of reactants to the aldehyde functional group, potentially slowing down reactions. However, since the substituents are at the meta and para positions relative to the aldehyde, the direct steric impact on the carbonyl group is less pronounced than it would be for an ortho-substituted analogue. The primary influence of these groups is therefore electronic, with steric effects being a secondary consideration in most reactions involving the aldehyde functionality.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as the cornerstone for the structural analysis of 3,4-Bis(ethoxymethoxy)benzaldehyde. Through the application of one-dimensional (¹H and ¹³C) and two-dimensional techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Proton NMR (¹H NMR) provides detailed information about the chemical environment, quantity, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the two equivalent ethoxymethoxy protecting groups.

The aldehydic proton (-CHO) is anticipated to appear as a sharp singlet in the highly deshielded region of the spectrum, typically around δ 9.8-10.1 ppm. orientjchem.org The aromatic region will display signals for the three protons on the benzene (B151609) ring. The proton at the C-2 position, being ortho to the aldehyde, would likely appear as a doublet, while the proton at C-6 would be a doublet of doublets, and the C-5 proton would present as a doublet. The two ethoxymethoxy groups are chemically equivalent and will produce a characteristic set of signals: a singlet for the methylene (B1212753) protons flanked by two oxygens (-O-CH₂-O-), a quartet for the methylene protons of the ethyl group (-O-CH₂-CH₃), and a triplet for the terminal methyl protons (-CH₃).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CHO | ~9.85 | Singlet (s) |

| Ar-H2 | ~7.45 | Doublet (d) |

| Ar-H6 | ~7.42 | Doublet of Doublets (dd) |

| Ar-H5 | ~7.10 | Doublet (d) |

| -O-CH₂-O- | ~5.30 | Singlet (s) |

| -O-CH₂-CH₃ | ~3.75 | Quartet (q) |

| -O-CH₂-CH₃ | ~1.25 | Triplet (t) |

Carbon-13 NMR (¹³C NMR) complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure will generate a distinct signal.

The most deshielded signal in the ¹³C NMR spectrum corresponds to the carbonyl carbon of the aldehyde group, typically appearing around δ 191-193 ppm. docbrown.inforsc.org The six carbons of the aromatic ring will resonate in the δ 110-155 ppm range, with the carbons directly attached to the oxygen atoms (C-3 and C-4) showing the highest chemical shifts in this region due to the deshielding effect of the ether linkages. The carbon of the acetal-like methylene group (-O-CH₂-O-) is characteristically found around δ 93-95 ppm. The remaining carbons of the ethoxy groups will appear in the more shielded (upfield) region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CHO | ~192.5 |

| Ar-C4 | ~154.0 |

| Ar-C3 | ~150.0 |

| Ar-C1 | ~130.5 |

| Ar-C6 | ~127.0 |

| Ar-C2 | ~114.0 |

| Ar-C5 | ~112.5 |

| -O-CH₂-O- | ~94.0 |

| -O-CH₂-CH₃ | ~65.0 |

| -O-CH₂-CH₃ | ~15.2 |

To definitively confirm the assignments made from one-dimensional NMR and to establish the complete molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). For this compound, it would show a clear correlation between the quartet of the ethyl methylene protons (-O-CH₂-CH₃) and the triplet of the methyl protons, confirming the ethyl fragment. It would also map the coupling network between the adjacent aromatic protons H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is invaluable for unambiguously assigning the signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum. For instance, the aldehydic proton signal at ~9.85 ppm would correlate with the carbon signal at ~192.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps longer-range couplings between protons and carbons (typically over 2-4 bonds), which is critical for piecing together the molecular fragments. Key HMBC correlations would include the aldehydic proton showing a cross-peak to the aromatic C-2 and C-6 carbons, and the methylene protons of the -O-CH₂-O- groups showing correlations to the aromatic C-3 and C-4 carbons, thus confirming the position of the protecting groups on the aromatic ring.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through analysis of fragmentation patterns, offers further structural confirmation.

Electrospray ionization (ESI) is a soft ionization technique that typically produces intact molecular ions with minimal fragmentation, making it ideal for determining the molecular weight of a compound. For this compound (molecular formula C₁₃H₁₈O₅), the expected monoisotopic mass is approximately 254.1154 g/mol .

In ESI-MS, the compound is expected to be detected primarily as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. Analysis of the fragmentation pattern, which can be induced in the mass spectrometer, would likely show the loss of characteristic fragments such as an ethoxy group (-45 Da) or an entire ethoxymethoxy group (-89 Da).

Table 3: Predicted ESI-MS Molecular Ions for this compound

| Ion Species | Description | Predicted m/z |

| [M+H]⁺ | Protonated Molecule | ~255.1232 |

| [M+Na]⁺ | Sodium Adduct | ~277.1051 |

MALDI-TOF is another soft ionization technique particularly useful for analyzing molecules, preventing significant fragmentation during the ionization process. When analyzing this compound with MALDI-TOF MS, the compound is co-crystallized with a matrix and irradiated with a laser. This process typically results in the formation of singly charged molecular ions. The primary species observed would be the intact molecule adducted with a cation from the matrix or buffer, most commonly sodium ([M+Na]⁺) or potassium ([M+K]⁺). The high mass accuracy of a TOF analyzer allows for precise molecular weight determination, which can be used to confirm the elemental composition of the parent molecule. Due to the gentle nature of the ionization, fragmentation is generally minimal, making it an excellent method for confirming the molecular weight.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹).

The IR spectrum of this compound is expected to exhibit several key absorption bands that correspond to its constituent functional groups. By comparing the observed spectrum to known correlation tables and the spectra of structurally similar molecules, such as benzaldehyde (B42025), 3,4-dimethoxybenzaldehyde (B141060), and 4-ethoxy-3-methoxybenzaldehyde, a confident identification of the functional groups can be made. docbrown.infonist.govresearchgate.net

The primary functional groups to be identified in this compound are the aldehyde group (C=O and aldehydic C-H), the aromatic ring (C=C and aromatic C-H), and the ether linkages (C-O).

Expected Infrared Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Significance |

| Aldehyde | C=O Stretch | 1690 - 1715 | Confirms the presence of the carbonyl group of the aldehyde, typically shifted to a lower frequency due to conjugation with the aromatic ring. |

| Aldehyde | C-H Stretch | 2820 - 2850 and 2720 - 2750 | The presence of two distinct bands, one of which is often a shoulder, is characteristic of the C-H bond in an aldehyde (Fermi resonance). |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Indicates the presence of C-H bonds on the benzene ring. |

| Aromatic Ring | C=C Stretch | 1580 - 1600 and 1450 - 1500 | These absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring. |

| Ether (Alkoxy) | C-O Stretch | 1200 - 1275 (asymmetric) and 1000 - 1075 (symmetric) | Strong absorptions confirming the presence of the C-O-C ether linkages of the ethoxymethoxy groups. |

| Alkyl | C-H Stretch | 2850 - 2960 | Corresponds to the C-H bonds of the ethyl groups in the ethoxymethoxy substituents. |

The analysis of the IR spectrum of benzaldehyde itself shows characteristic peaks for the aromatic C-H stretches (3000-3080 cm⁻¹), the aldehyde C-H stretch (2650-2880 cm⁻¹), and a strong C=O stretch around 1700 cm⁻¹. docbrown.info For substituted benzaldehydes like 3,4-dimethoxybenzaldehyde, the spectrum includes strong C-O stretching bands for the ether groups in addition to the aldehyde and aromatic absorptions. nist.gov Therefore, the IR spectrum of this compound is predicted to be a composite of these features, providing a unique "fingerprint" for the molecule.

Chromatographic Separation Techniques for Purification and Purity Assessment

Chromatography is an essential tool in synthetic chemistry for both the purification of products and the assessment of their purity. The choice of chromatographic technique depends on the properties of the compound, such as its volatility and polarity. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation of non-volatile or thermally sensitive compounds. For the purification and analysis of this compound, a reverse-phase HPLC method would be appropriate. In this mode, a non-polar stationary phase is used with a polar mobile phase.

A typical HPLC method for a benzaldehyde derivative might involve a C18 column as the stationary phase. researchgate.netresearchgate.net The mobile phase would likely be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netgoogle.com By gradually increasing the proportion of the organic solvent (a gradient elution), compounds of increasing non-polarity can be eluted from the column. The purity of the sample can be determined by the area of the peak corresponding to the product relative to the total area of all peaks in the chromatogram.

Hypothetical HPLC Parameters for Purity Assessment:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC):

Gas chromatography is an excellent technique for the separation and analysis of volatile compounds. Given that benzaldehyde and its derivatives are generally volatile, GC is a suitable method for assessing the purity of this compound. researchgate.netnih.gov In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for detection. researchgate.net

For the analysis of benzaldehyde derivatives, a capillary column with a non-polar or mid-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., OV-101 or HP-5MS), is often employed. nih.govrsc.org The oven temperature is typically programmed to increase during the analysis to ensure the timely elution of all components.

Hypothetical GC Parameters for Purity Assessment:

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Injection Mode | Split (e.g., 50:1) |

The purity of the this compound sample is determined from the resulting chromatogram by calculating the area percentage of the main peak. The presence of any minor peaks would indicate impurities, which could be starting materials, byproducts, or degradation products.

Computational Chemistry and Theoretical Studies of 3,4 Bis Ethoxymethoxy Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure, from which a wide range of molecular properties can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net For 3,4-Bis(ethoxymethoxy)benzaldehyde, DFT calculations would be instrumental in elucidating its electronic characteristics. By approximating the electron density, DFT can predict key properties that govern the molecule's reactivity.

Key Applications of DFT would include:

Electron Distribution and Molecular Orbitals: DFT calculations can map the electron density, revealing the electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites of nucleophilic or electrophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and distributions are particularly important. For an aromatic aldehyde, the HOMO is typically associated with the aromatic ring and the ether oxygen atoms, while the LUMO is often localized on the carbonyl group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. These include metrics like electronegativity, chemical hardness, and the Fukui function, which quantify the reactivity of different atomic sites within the molecule. For instance, the aldehyde group is expected to be a primary site for nucleophilic attack.

Substituent Effects: DFT is particularly useful for analyzing the effect of substituents on the benzaldehyde (B42025) core. The two ethoxymethoxy groups at the 3 and 4 positions are electron-donating, which would influence the electron density of the aromatic ring and the reactivity of the aldehyde group. nih.govcanterbury.ac.uk

A representative table of DFT-calculated electronic properties for a substituted benzaldehyde is shown below. Note that these are illustrative values for a generic substituted benzaldehyde and not specific to this compound.

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

This table presents typical values for a substituted benzaldehyde and is for illustrative purposes only.

The three-dimensional structure of a molecule is intimately linked to its properties and biological activity. fiveable.melibretexts.org this compound has several rotatable bonds, leading to a complex conformational landscape.

A thorough conformational analysis would involve:

Identification of Rotatable Bonds: The key rotatable bonds are the C-O bonds of the ethoxymethoxy groups and the C-C bond connecting the aldehyde group to the aromatic ring.

Potential Energy Surface (PES) Scanning: By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. This allows for the identification of stable conformers (energy minima) and the energy barriers between them (transition states). chemistrysteps.comimperial.ac.uk

Geometry Optimization: The geometries of the identified stable conformers would be fully optimized to find the lowest energy structures. This provides precise information on bond lengths, bond angles, and dihedral angles.

Below is an illustrative table of optimized geometrical parameters for a substituted benzaldehyde, highlighting the types of data obtained from such calculations.

| Parameter | Bond/Angle | Representative Value |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-CHO | 1.48 Å |

| Bond Angle | C-C-O (ether) | 118.5° |

| Dihedral Angle | O=C-C=C | 180° (for a planar conformation) |

This table contains representative geometrical parameters for a substituted benzaldehyde and is for illustrative purposes only.

Computational chemistry can be used to model chemical reactions, providing detailed insights into reaction mechanisms. nih.gov For this compound, this could involve modeling its synthesis or its reactions with other molecules.

Key aspects of reaction pathway modeling include:

Locating Transition States: A transition state is the highest energy point along a reaction coordinate. Locating and characterizing the transition state structure is crucial for understanding the kinetics of a reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is correct for the reaction of interest.

For example, a study on the reaction of a substituted benzaldehyde with a nucleophile would involve calculating the energy profile for the formation of a hemiacetal intermediate. nih.govcanterbury.ac.uk

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about individual molecules, molecular modeling and dynamics simulations can explore the behavior of molecules in larger systems and over time. rsc.orgchemrxiv.org

For this compound, these simulations could be used to study:

Solvent Effects: How the presence of a solvent influences the conformation and reactivity of the molecule.

Interactions with Biomolecules: If this molecule were being investigated as a potential drug candidate, molecular docking and dynamics simulations could predict its binding mode and affinity to a target protein.

Crystal Packing: Simulations can be used to predict how molecules of this compound would arrange themselves in a crystal lattice, which is important for understanding its solid-state properties. nih.gov

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of a molecule. nist.gov These can be compared with experimental IR spectra to identify characteristic peaks, such as the C=O stretch of the aldehyde group and the C-O stretches of the ether linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. researchgate.net This is a powerful tool for assigning peaks in experimental NMR spectra and confirming the connectivity of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net This can provide insights into the chromophores present in the molecule.

An example of a table with predicted spectroscopic data for a substituted benzaldehyde is provided below.

| Spectrum | Peak | Predicted Value | Assignment |

| IR | C=O stretch | 1705 cm⁻¹ | Aldehyde carbonyl |

| ¹H NMR | Aldehyde H | 9.8 ppm | -CHO |

| ¹³C NMR | Carbonyl C | 192 ppm | >C=O |

| UV-Vis | λmax | 280 nm | π → π* transition |

This table shows representative predicted spectroscopic data for a substituted benzaldehyde and is for illustrative purposes only.

Advanced Applications in Organic Synthesis and Materials Science

Strategic Intermediate in the Total Synthesis of Complex Natural Products

While a specific, documented total synthesis of a complex natural product utilizing 3,4-bis(ethoxymethoxy)benzaldehyde as a key intermediate is not extensively reported in readily available literature, its structural motif is present in numerous natural products. The 3,4-dialkoxybenzaldehyde core is a common feature in many alkaloids, flavonoids, and other classes of natural products. In the context of total synthesis, protecting groups are crucial for masking reactive functional groups while other parts of the molecule are being manipulated. The ethoxymethoxy groups on this compound serve as effective protecting groups for a catechol system. These groups are stable under a variety of reaction conditions but can be removed under specific, often mild, acidic conditions to reveal the free hydroxyl groups at a later stage of the synthesis. This strategy is particularly valuable in the multi-step synthesis of complex natural products where regioselective protection and deprotection are paramount. The aldehyde group itself is a versatile handle for a variety of carbon-carbon bond-forming reactions, such as Wittig reactions, aldol (B89426) condensations, and Grignard additions, further highlighting the potential of this compound as a strategic intermediate in the assembly of complex molecular architectures.

Precursor for Advanced Pharmaceutical Intermediates

The utility of this compound and its derivatives is prominently demonstrated in the synthesis of advanced pharmaceutical intermediates. The substituted benzaldehyde (B42025) moiety is a key pharmacophore in a number of biologically active compounds.

One of the most significant applications of this compound and its closely related analogues is in the synthesis of quinazoline (B50416) and quinolone derivatives. These heterocyclic scaffolds are central to the structure of many pharmaceutical agents, including the anticancer drug Erlotinib (B232). nih.govnih.gov

Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, features a 6,7-bis(methoxyethoxy)quinazoline core. nih.gov The synthesis of this core often starts from a 3,4-disubstituted benzoic acid or benzaldehyde derivative. For instance, an improved synthesis of erlotinib hydrochloride commences with 3,4-dihydroxybenzoic acid, which is O-alkylated to afford 3,4-bis(2-methoxyethoxy)benzoic acid. nih.gov This intermediate is then carried through a series of steps including esterification, nitration, reduction of the nitro group, and cyclization to form the key 6,7-bis(2-methoxyethoxy)quinazolinone intermediate. nih.gov This quinazolinone can then be converted to the final drug. A similar synthetic strategy can be envisioned starting from this compound, which would first be oxidized to the corresponding benzoic acid.

The general synthesis of quinazolines often involves the condensation of a 2-aminobenzonitrile (B23959) or a 2-aminobenzylamine with an aldehyde. nih.govorganic-chemistry.orgnih.gov In this context, this compound could be reacted with a suitable 2-aminobenzonitrile derivative to construct the quinazoline ring system directly. Various catalytic systems, including those based on copper or palladium, have been developed to facilitate such tandem reactions, which often exhibit broad substrate scope and good functional group tolerance. nih.gov

The aldehyde functional group of this compound can be readily converted into other important functional groups, such as nitriles and amines, which are themselves valuable intermediates in organic synthesis.

The direct conversion of aldehydes to nitriles can be achieved through various methods. One common approach involves the formation of an aldoxime by reaction with hydroxylamine (B1172632), followed by dehydration. Modern methods often utilize metal catalysts or enzymatic transformations to effect this conversion in a one-pot procedure under mild conditions. For example, biocatalytic dehydration of benzaldoximes using engineered aldoxime dehydratases has emerged as a sustainable method for producing aromatic nitriles. nih.gov

Similarly, the aldehyde can serve as a precursor to an aromatic amine through reductive amination. This transformation typically involves the reaction of the aldehyde with an amine source, such as ammonia (B1221849) or a primary amine, to form an imine, which is then reduced in situ to the corresponding amine. This process can be catalyzed by various reagents, including metal hydrides or through catalytic hydrogenation.

Role in the Synthesis of Functional Organic Materials

The unique combination of a reactive aldehyde group and tunable solubilizing side chains makes this compound an attractive monomer or precursor for the synthesis of functional organic materials.

Benzaldehyde and its derivatives are known to participate in condensation reactions to form polymers. smolecule.com The aldehyde group of this compound can react with other monomers, such as phenols or amines, to create polymeric structures. The ethoxymethoxy side chains can impart desirable properties to the resulting polymers, such as improved solubility in common organic solvents and enhanced processability.

In the realm of supramolecular chemistry, the directional nature of the interactions involving the aldehyde group (e.g., hydrogen bonding with appropriate partners) and the potential for π-π stacking of the aromatic ring make derivatives of this compound interesting building blocks for the self-assembly of well-defined, higher-order structures. nih.govresearchgate.netnih.gov By carefully designing the molecular structure, it is possible to program the formation of specific supramolecular architectures, such as fibers, sheets, or capsules.

The ethoxymethoxy groups in this compound play a crucial role in enhancing its solubility in a range of solvents compared to its parent compound, 3,4-dihydroxybenzaldehyde (B13553). This increased solubility is a significant advantage in many synthetic applications, allowing for reactions to be carried out under homogeneous conditions.

Furthermore, these ether linkages offer opportunities for derivatization to fine-tune the chemical and physical properties of the molecule. For example, the length and nature of the alkoxy chains can be modified to modulate properties such as solubility, thermal stability, and liquid crystalline behavior. By introducing other functional groups onto the side chains, it is possible to create multifunctional molecules with tailored properties for specific applications in materials science or medicinal chemistry. The general stability of ether bonds allows for a wide range of chemical transformations to be performed on the aldehyde moiety without affecting the protecting groups, which can then be removed or modified at a later stage if required. bldpharm.com

Utilization in Multi-Step Organic Transformations

The strategic application of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. This compound serves as a valuable starting material and intermediate in multi-step transformations, primarily due to the utility of the ethoxymethyl (EOM) ethers as protecting groups for the catechol moiety. These groups are stable under a variety of reaction conditions, yet can be selectively removed when desired, making this aldehyde a key building block in the synthesis of various natural products and pharmacologically active compounds, particularly isoquinoline (B145761) alkaloids.

A significant application of this compound is in the synthesis of substituted 1-benzyl-1,2,3,4-tetrahydroisoquinolines, a core structure in numerous alkaloids. The classic Pictet-Spengler reaction is a powerful method for constructing the tetrahydroisoquinoline skeleton. wikipedia.org In a typical sequence, a phenethylamine (B48288) derivative is condensed with an aldehyde, such as this compound, to form an imine, which then undergoes an acid-catalyzed intramolecular cyclization.

For instance, the synthesis of (+)-Laudanosine, a benzylisoquinoline alkaloid, can be envisioned starting from this compound. Laudanosine is a metabolite of the neuromuscular-blocking drugs atracurium (B1203153) and cisatracurium. nih.gov The synthesis would involve the condensation of this compound with a suitably substituted phenethylamine, followed by the Pictet-Spengler cyclization. The resulting tetrahydroisoquinoline would then undergo further transformations, including N-methylation and eventual deprotection of the EOM groups to reveal the free hydroxyls, which are subsequently methylated to afford the final product.

The choice of the ethoxymethoxy protecting group is crucial. It provides stability during intermediate steps, such as reductions or oxidations, that might be incompatible with free hydroxyl groups. The removal of the EOM ethers is typically achieved under acidic conditions, which can be controlled to occur at a specific stage of the synthesis.

A representative multi-step synthesis utilizing a protected benzaldehyde in a Pictet-Spengler reaction is outlined below. While this specific example may use a related protecting group, the principle remains directly applicable to this compound.

Table 1: Illustrative Multi-Step Synthesis via Pictet-Spengler Reaction

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3,4-Dimethoxyphenethylamine, this compound | 1. Toluene, reflux (Dean-Stark trap)2. Trifluoroacetic acid (TFA) | 1-(3,4-Bis(ethoxymethoxy)benzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

| 2 | 1-(3,4-Bis(ethoxymethoxy)benzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Formaldehyde, Formic acid (Eschweiler-Clarke reaction) | 1-(3,4-Bis(ethoxymethoxy)benzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |

| 3 | 1-(3,4-Bis(ethoxymethoxy)benzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | Hydrochloric acid (HCl) in Methanol | 1-(3,4-Dihydroxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |

| 4 | 1-(3,4-Dihydroxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | Methyl iodide, Potassium carbonate | (+/-)-Laudanosine |

The research in this area focuses on developing more efficient and stereoselective methods for the synthesis of these complex molecules. The use of chiral auxiliaries or catalysts in the Pictet-Spengler reaction can lead to the enantioselective synthesis of specific isomers of the target alkaloids. clockss.org The versatility of this compound as a protected catechol building block ensures its continued importance in the field of multi-step organic synthesis.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 3,4-Bis(ethoxymethoxy)benzaldehyde typically involves the protection of 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde). Future research is increasingly focused on developing more sustainable and efficient synthetic methodologies, aligning with the principles of green chemistry.

Key areas for exploration include:

Alternative Protecting Groups: While ethoxymethyl (EOM) ethers are effective, research into other protecting groups that offer milder deprotection conditions, higher yields, or are derived from renewable resources is a valuable pursuit. Silyl-based protecting groups, for instance, have shown promise in protecting catechols, offering stability during synthesis and processing with straightforward deprotection.

One-Pot Syntheses: Designing a "one-pot" process that combines the synthesis of the aldehyde from a precursor and its subsequent protection without isolating intermediates could significantly improve efficiency. This approach minimizes solvent usage, reduces waste, and saves time and resources.

Renewable Feedstocks: Investigating biosynthetic pathways or the use of renewable feedstocks to generate the core benzaldehyde (B42025) structure would be a significant step towards a fully sustainable synthesis. For example, biotransformation of compounds like caffeic acid using cell cultures has been explored for producing related vanillin (B372448).

Exploration of Catalytic Transformations and Process Intensification

Catalysis and process intensification offer powerful tools to enhance the synthesis and application of this compound.

Future research in this area could involve:

Catalytic Protection Reactions: Developing selective catalysts for the ethoxymethylation of 3,4-dihydroxybenzaldehyde could reduce the need for stoichiometric reagents, minimize side reactions, and allow for milder reaction conditions.

Process Intensification (PI): The application of PI technologies, such as reactive distillation or continuous flow reactors, could dramatically improve the production of this and other substituted benzaldehydes. PI aims to reduce the physical size of the chemical plant, leading to benefits in capital expenditure, energy consumption, and safety. For instance, converting a batch process to a continuous one for monobromo-benzaldehyde more than doubled the productivity.

Catalytic Derivatization: Using the aldehyde group of this compound as a handle for catalytic cross-coupling reactions could open up efficient routes to a wide array of complex molecules.

Design and Synthesis of New Derivatives with Targeted Academic Applications

The true potential of this compound lies in its use as a precursor for novel, functional molecules. The protected catechol and the reactive aldehyde group provide a platform for extensive chemical modification.

Promising avenues for new derivatives include:

Bio-inspired Adhesives and Polymers: The catechol moiety is a key functional group in the adhesive proteins of marine organisms like mussels. After deprotection, the dihydroxybenzene structure can be used to create advanced polymers and hydrogels with exceptional adhesive properties, particularly for underwater applications. Research into incorporating the deprotected form of this compound into polysiloxanes or poly(phosphoester)s is a burgeoning field.

Pharmaceutical Scaffolds: The protected catechol structure is a common feature in many biologically active molecules. This compound can serve as a key intermediate in the synthesis of complex natural products or novel drug candidates. The ethoxymethyl ether groups are known to be relatively stable under various synthetic conditions, making them suitable for multi-step syntheses.

Materials for Molecular Electronics: Aromatic aldehydes and catechols are precursors for conductive polymers and other functional organic materials. Derivatives of this compound could be designed and synthesized to explore new materials for applications in sensors, light-emitting devices

Q & A

Q. What are the recommended synthetic routes for 3,4-Bis(ethoxymethoxy)benzaldehyde, and how can side reactions be minimized?

Methodological Answer: The synthesis of this compound typically involves sequential alkylation of 3,4-dihydroxybenzaldehyde. A common approach is to use chloromethyl ethyl ether under basic conditions (e.g., K₂CO₃ in DMF) to introduce ethoxymethoxy groups. Key steps include:

- Protection of hydroxyl groups: Ethoxymethyl (EOM) protection ensures regioselectivity at the 3- and 4-positions .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like over-alkylated or partially protected intermediates.

- Optimization: Lower reaction temperatures (0–5°C) reduce side reactions such as oxidation of the aldehyde group.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR identifies ethoxymethoxy protons (δ 3.5–4.0 ppm) and aldehyde protons (δ 9.8–10.0 ppm).

- ¹³C NMR confirms carbonyl carbon (δ ~190 ppm) and ether linkages.

- Mass Spectrometry (MS): High-resolution ESI-MS or EI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 282.1 for C₁₂H₁₆O₅).

- FT-IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) confirm functional groups .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++(d,p) level reveals:

- HOMO-LUMO Gap: A narrow gap (~4.5 eV) suggests potential redox activity, making the compound suitable for catalytic or electrochemical applications.

- Charge Distribution: Natural Bond Orbital (NBO) analysis shows electron-withdrawing effects of the aldehyde group and electron-donating effects of ethoxymethoxy substituents, influencing reactivity in nucleophilic additions .

- Vibrational Modes: DFT-predicted IR wavenumbers correlate with experimental data (e.g., C=O stretch at 1685 cm⁻¹ vs. 1700 cm⁻¹ observed) .

Q. How do substituent positions (e.g., ethoxymethoxy vs. methoxy) influence oxidation behavior?

Methodological Answer: Comparative studies on analogs (e.g., 3,4-dimethoxybenzaldehyde) show:

- Oxidation Mechanism: Ethoxymethoxy groups stabilize the intermediate radical during Fe(VI)-mediated oxidation, enhancing yield (e.g., 75% for this compound vs. 45% for 3,4-dimethoxybenzaldehyde).

- Steric Effects: Bulkier ethoxymethoxy groups slow oxidation kinetics but improve selectivity for benzoic acid derivatives.

- UV-Vis Analysis: Spectral shifts (e.g., λₐbₛ 502 nm → 510 nm) confirm complexation with oxidizing agents like Fe(VI), critical for mechanistic studies .

Q. What are the applications of this compound in synthesizing bioactive intermediates?

Methodological Answer: The compound serves as a precursor for:

- Pharmaceutical Intermediates: Used in synthesizing Droxidopa analogs by reductive amination or Schiff base formation. For example, coupling with L-DOPA derivatives yields candidates for neurodegenerative disease therapeutics .

- Ligand Design: Ethoxymethoxy groups enhance solubility in polar solvents, making the compound useful in developing metal-organic frameworks (MOFs) for catalysis .

Q. How can substituent modifications (e.g., fluorinated analogs) improve physicochemical properties?

Methodological Answer:

- Fluorination Strategies: Replace ethoxymethoxy with difluoromethoxy groups via nucleophilic substitution (e.g., using AgF₂). This increases lipophilicity (logP from 1.2 to 2.8) and metabolic stability .

- Challenges: Fluorinated analogs require stringent anhydrous conditions to avoid hydrolysis.

- Analytical Validation: ¹⁹F NMR and LC-MS/MS are essential for characterizing fluorinated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.